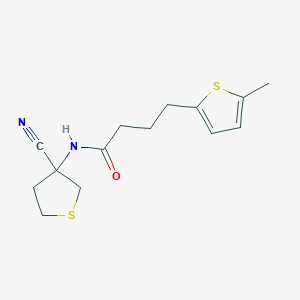

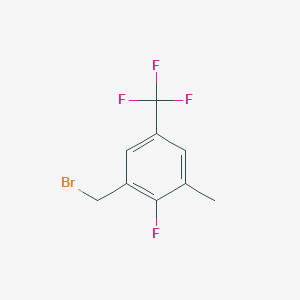

![molecular formula C12H10N2O3 B2468759 甲基色烯并[4,3-c]吡唑-2(4H)-甲酸酯 CAS No. 866135-90-2](/img/structure/B2468759.png)

甲基色烯并[4,3-c]吡唑-2(4H)-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate” is a chemical compound. It is a structurally diverse and biologically relevant compound . The molecular formula of this compound is C12H10N2O3 .

Synthesis Analysis

The synthesis of pyrano[2,3-c]pyrazoles, which include “methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate”, has been carried out using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A clean and more economic protocol for the synthesis of these compounds has been carried out using bael fruit ash (BFA) as a non-conventional natural catalyst in aqueous condition at ambient temperature .

Chemical Reactions Analysis

The transformation of related compounds into pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]diazepines implies the breaking of the double –C=N– bond to a single –C–N– to allow the location of the atoms in the proper place for cyclization . Several oxidation reaction conditions were tested for related compounds .

科学研究应用

Green Synthesis of Chromeno[2,3-c]pyrazoles and Bis-pyrazolone Derivatives

- Researchers have developed an eco-friendly, catalyst-free synthesis method using magnetized distilled water (MDW). Under optimal conditions, they achieved high yields (85–93% for chromeno[2,3-c]pyrazoles and 85–95% for bis-pyrazolone derivatives). This approach is cost-effective, environmentally friendly, and minimizes side reactions and contamination .

Heterogeneous Solid Acid Nanocatalyst

- Another study proposed a heterogeneous solid acid nanocatalyst for synthesizing various chemical compounds. This nanocatalyst could be useful in diverse applications .

Biological and Pharmacological Activities

- Chromeno[2,3-c]pyrazoles exhibit various biological and pharmacological activities, including antitumor, anti-HIV, antibacterial, antifungal, and anti-inflammatory effects. These compounds are promising candidates for drug development .

Pyrazole Derivatives

- Pyrazole derivatives, including those derived from chromeno[2,3-c]pyrazoles, possess abundant biological activities. Examples include anti-viral, anti-inflammatory, anti-depressant, and anti-cancer properties .

Bis-pyrazolone Derivatives

- Bis-pyrazolone derivatives are essential compounds with diverse applications. They exhibit gastric secretion stimulatory, anti-inflammatory, antimalarial, and antipyretic effects. Researchers have explored various synthetic methods for these derivatives, including catalyst-free conditions in water .

Dual α,β-C(sp2)–H Functionalization

- A recent multi-component cascade reaction achieved dual α,β-C(sp2)–H functionalization of o-hydroxyphenyl enaminones to construct C2,C3-disubstituted chromenes. This innovative approach allows the formation of four new bonds and two rings in one pot .

未来方向

The future directions in the research of “methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate” and related compounds include the development of green and efficient chemical processes or methodologies such as reaction in aqueous media, multi-component reactions (MCR), and reusable catalysts-performed reactions . These compounds have garnered significant attention owing to their diverse structural significance and biological activities .

作用机制

Target of Action

Methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate, also known as methyl 2H,4H-chromeno[4,3-c]pyrazole-2-carboxylate, is a complex compound with potential biological activity. It’s worth noting that similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

Related compounds have shown significant inhibitory activity against cdk2/cyclin a2 . This suggests that methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate might interact with its targets in a similar manner, leading to changes in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Compounds with similar structures have been found to inhibit cdk2, a key regulator of the cell cycle . This suggests that methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate might affect pathways related to cell cycle regulation and apoptosis.

Result of Action

Related compounds have shown significant cytotoxic activities against various cell lines . This suggests that methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate might have similar effects, potentially leading to cell cycle arrest and induction of apoptosis .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved using environmentally friendly methods . This suggests that the action of methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate might also be influenced by environmental conditions.

属性

IUPAC Name |

methyl 4H-chromeno[4,3-c]pyrazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-16-12(15)14-6-8-7-17-10-5-3-2-4-9(10)11(8)13-14/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKITUNCQRZZSFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C=C2COC3=CC=CC=C3C2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

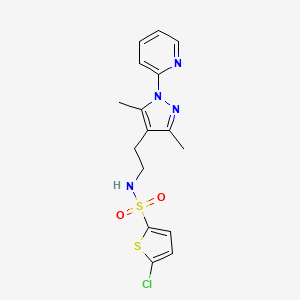

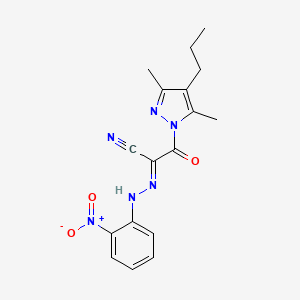

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2468682.png)

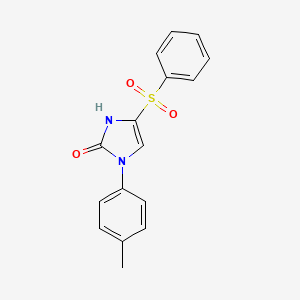

![3-[2-(4-Methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2468684.png)

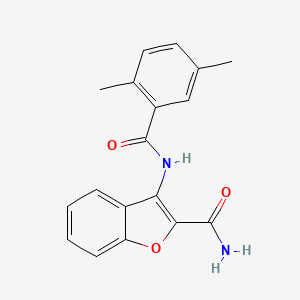

![1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2468687.png)

![7-(3-chloro-2-methylphenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2468694.png)

![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2468696.png)

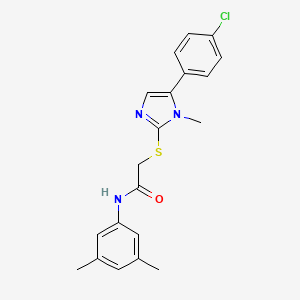

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2468697.png)